molecular formula C6H16ClNO2 B6181598 2-[(1-amino-2-methylpropan-2-yl)oxy]ethan-1-ol hydrochloride CAS No. 2613381-97-6

2-[(1-amino-2-methylpropan-2-yl)oxy]ethan-1-ol hydrochloride

Cat. No.: B6181598
CAS No.: 2613381-97-6
M. Wt: 169.6
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Description

2-[(1-amino-2-methylpropan-2-yl)oxy]ethan-1-ol hydrochloride is a chemical compound with the molecular formula C6H15NO2·HCl. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, a methyl group, and an ethoxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-amino-2-methylpropan-2-yl)oxy]ethan-1-ol hydrochloride typically involves the reaction of 2-amino-2-methyl-1-propanol with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

2-amino-2-methyl-1-propanol+ethylene oxide2-[(1-amino-2-methylpropan-2-yl)oxy]ethan-1-ol\text{2-amino-2-methyl-1-propanol} + \text{ethylene oxide} \rightarrow \text{2-[(1-amino-2-methylpropan-2-yl)oxy]ethan-1-ol} 2-amino-2-methyl-1-propanol+ethylene oxide→2-[(1-amino-2-methylpropan-2-yl)oxy]ethan-1-ol

The product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is typically purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

2-[(1-amino-2-methylpropan-2-yl)oxy]ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce simpler amines or alcohols.

Scientific Research Applications

2-[(1-amino-2-methylpropan-2-yl)oxy]ethan-1-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and protein interactions.

    Industry: The compound is used in the production of various chemicals and materials, including surfactants and polymers.

Mechanism of Action

The mechanism of action of 2-[(1-amino-2-methylpropan-2-yl)oxy]ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the ethoxy group can participate in hydrophobic interactions. These interactions can affect the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-amino-2-methyl-1-propanol: This compound is structurally similar but lacks the ethoxy group.

    2-[(1-amino-2-methylpropan-2-yl)oxy]ethanol: Similar structure but without the hydrochloride salt.

    1-amino-2-methylpropan-2-ol: Another similar compound with slight structural differences.

Uniqueness

2-[(1-amino-2-methylpropan-2-yl)oxy]ethan-1-ol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the hydrochloride salt enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

2613381-97-6

Molecular Formula

C6H16ClNO2

Molecular Weight

169.6

Purity

95

Origin of Product

United States

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